molecular formula C25H23N3O2 B11227601 N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11227601
M. Wt: 397.5 g/mol
InChI Key: KJLGUJZSBRFUKX-UHFFFAOYSA-N
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Description

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide typically involves multiple steps:

    Formation of the Oxazolo[4,5-b]pyridine Ring: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated precursor.

    Formation of the Cyclopentanecarboxamide Core: This step involves the reaction of a cyclopentanone derivative with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenyl rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
  • 2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrobenzamide

Uniqueness

Compared to similar compounds, N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide stands out due to its cyclopentanecarboxamide core, which provides unique steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C25H23N3O2/c1-17-11-12-18(23-28-22-21(30-23)10-7-15-26-22)16-20(17)27-24(29)25(13-5-6-14-25)19-8-3-2-4-9-19/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,27,29)

InChI Key

KJLGUJZSBRFUKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4(CCCC4)C5=CC=CC=C5

Origin of Product

United States

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